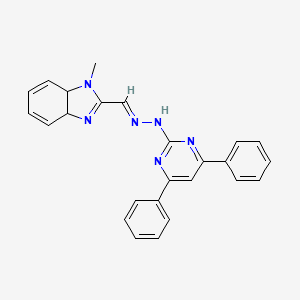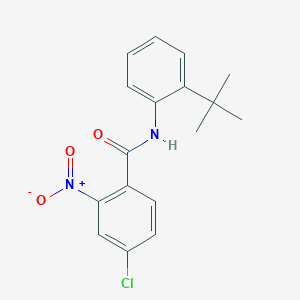
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide, also known as NBDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
The mechanism of action of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are involved in various physiological processes. This inhibition leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have also shown that this compound can reduce tumor growth and improve survival rates. However, the effects of this compound on humans are not yet fully understood.
实验室实验的优点和局限性
One of the main advantages of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide is its versatility. It can be used in a range of scientific fields, including medicine, agriculture, and environmental science. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on humans.
未来方向
There are several future directions for research on N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide. In medicine, further studies are needed to determine the potential use of this compound as a diagnostic tool for cancer detection. In agriculture, more research is needed to determine the effectiveness of this compound as a herbicide and its potential impact on the environment. In environmental science, further studies are needed to determine the optimal conditions for using this compound to remove heavy metals from contaminated soil and water.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is relatively easy, and it has been extensively studied for its potential use in medicine, agriculture, and environmental science. While its mechanism of action is not fully understood, this compound has been shown to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the potential of this compound in these fields.
合成方法
The synthesis of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide involves the reaction between 4-chloro-2-nitrobenzoic acid and 2-tert-butylaniline in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the final product in high yield and purity. The synthesis of this compound has been optimized to ensure that it is environmentally friendly and cost-effective.
科学研究应用
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for cancer detection. In agriculture, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.
属性
IUPAC Name |
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-17(2,3)13-6-4-5-7-14(13)19-16(21)12-9-8-11(18)10-15(12)20(22)23/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVOTJGXBMPUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)
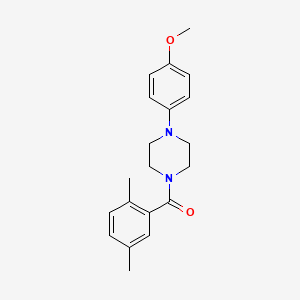
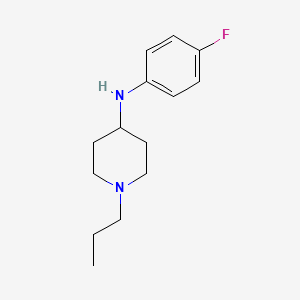
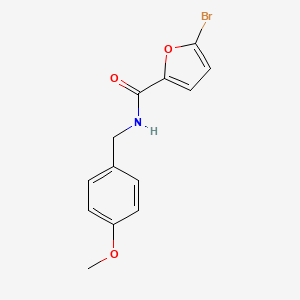
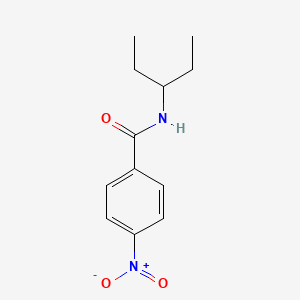
![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)
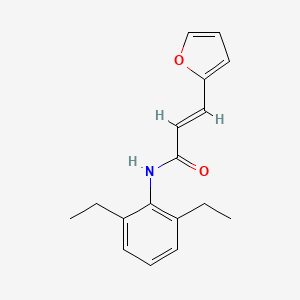
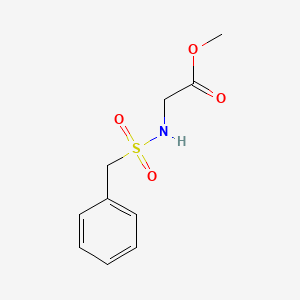
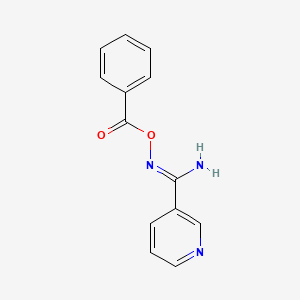
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)

